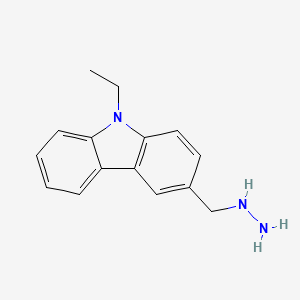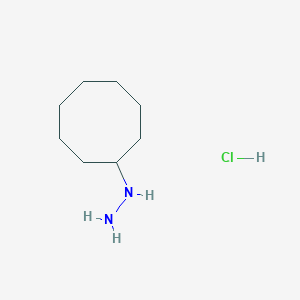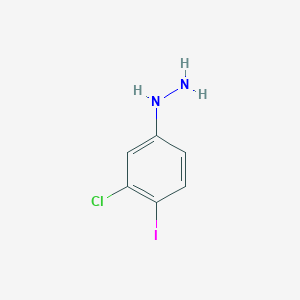
(3-Chloro-4-iodophenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-4-iodophenyl)hydrazine: is an organic compound with the molecular formula C6H6ClIN2 It is a derivative of phenylhydrazine, where the phenyl ring is substituted with chlorine and iodine atoms at the 3 and 4 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-iodophenyl)hydrazine typically involves the halogenation of phenylhydrazine derivatives. One common method is the iodination of 3-chlorophenylhydrazine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol, under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Chloro-4-iodophenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-Chloro-4-iodophenyl)hydrazine is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the preparation of dyes, pharmaceuticals, and agrochemicals.
Biology: In biological research, this compound can be used as a reagent for the modification of biomolecules. It can also serve as a precursor for the synthesis of bioactive compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and polymer additives.
Wirkmechanismus
The mechanism of action of (3-Chloro-4-iodophenyl)hydrazine involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can participate in halogen bonding, while the hydrazine moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Iodophenylhydrazine: Similar structure but lacks the chlorine atom.
3-Chlorophenylhydrazine: Similar structure but lacks the iodine atom.
Phenylhydrazine: The parent compound without any halogen substitutions.
Uniqueness: (3-Chloro-4-iodophenyl)hydrazine is unique due to the presence of both chlorine and iodine atoms on the phenyl ring This dual substitution can enhance its reactivity and provide distinct chemical properties compared to its mono-substituted analogs
Eigenschaften
Molekularformel |
C6H6ClIN2 |
|---|---|
Molekulargewicht |
268.48 g/mol |
IUPAC-Name |
(3-chloro-4-iodophenyl)hydrazine |
InChI |
InChI=1S/C6H6ClIN2/c7-5-3-4(10-9)1-2-6(5)8/h1-3,10H,9H2 |
InChI-Schlüssel |
BRVQNTGJPGQIQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NN)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12438285.png)
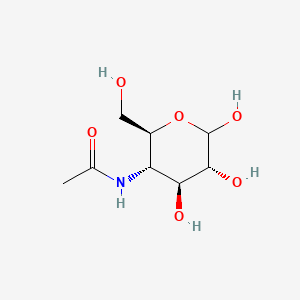
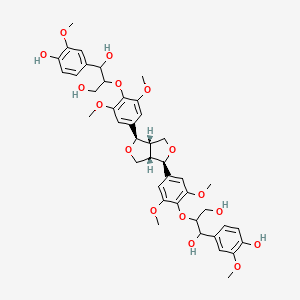
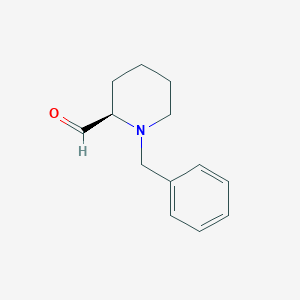

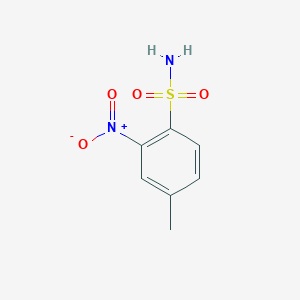
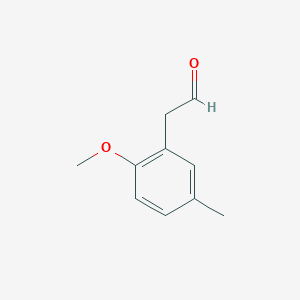
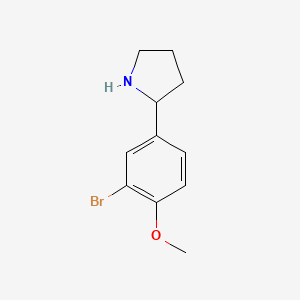
![[(2,4,5-Trifluorophenyl)methyl]hydrazine](/img/structure/B12438332.png)
